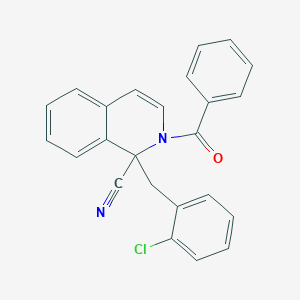![molecular formula C22H26N2O6S B280572 3-Allyl 5-[2-(ethylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280572.png)
3-Allyl 5-[2-(ethylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Allyl 5-[2-(ethylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound used in scientific research. It is a pyridinedicarboxylate derivative that has been studied for its potential use in various biological applications.
Mécanisme D'action
The mechanism of action of 3-Allyl 5-[2-(ethylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes involved in inflammation and tumor growth. It may also have antioxidant properties, which could help protect against oxidative damage in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and tumor growth in animal models. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. However, more research is needed to fully understand the biochemical and physiological effects of the compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Allyl 5-[2-(ethylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is that it has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer treatment. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. However, one limitation is that the mechanism of action of the compound is not fully understood, and more research is needed to fully understand its effects.
Orientations Futures
For research on 3-Allyl 5-[2-(ethylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate include further studies to understand its mechanism of action and its effects on various biological pathways. Additional research is also needed to determine the optimal dosage and administration of the compound for different applications. Finally, more studies are needed to determine the safety and efficacy of the compound in human subjects.
Méthodes De Synthèse
The synthesis of 3-Allyl 5-[2-(ethylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves a multi-step process. The starting material is 3,5-dicarbethoxy-2,6-dimethyl-1,4-dihydropyridine, which is reacted with allyl bromide to form 3-allyl-5-(2-bromoethyl)-2,6-dimethyl-1,4-dihydropyridine. This compound is then reacted with sodium ethyl mercaptide to form 3-allyl-5-(2-ethylthioethyl)-2,6-dimethyl-1,4-dihydropyridine. Finally, the nitrophenyl ester of dimethylmalonic acid is added to the reaction mixture to form the desired product.
Applications De Recherche Scientifique
3-Allyl 5-[2-(ethylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been studied for its potential use in various biological applications. It has been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer treatment. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C22H26N2O6S |
|---|---|
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
3-O-(2-ethylsulfanylethyl) 5-O-prop-2-enyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C22H26N2O6S/c1-5-10-29-21(25)18-14(3)23-15(4)19(22(26)30-11-12-31-6-2)20(18)16-8-7-9-17(13-16)24(27)28/h5,7-9,13,20,23H,1,6,10-12H2,2-4H3 |
Clé InChI |
PLVIGTHZDDHBIJ-UHFFFAOYSA-N |
SMILES |
CCSCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC=C)C)C |
SMILES canonique |
CCSCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC=C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridinium](/img/structure/B280490.png)
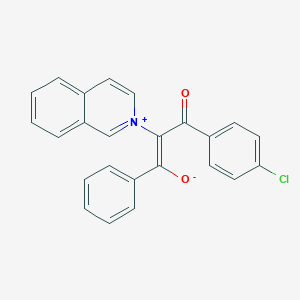

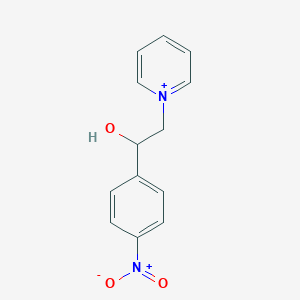
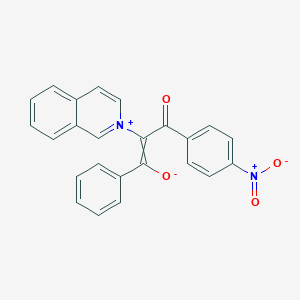
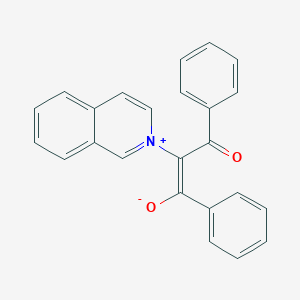
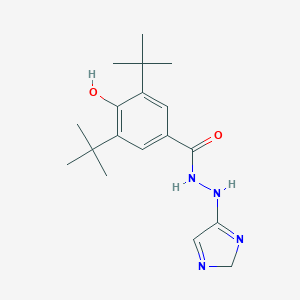
![2,6-ditert-butyl-4-[[2-(4-phenylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280502.png)
![2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280503.png)
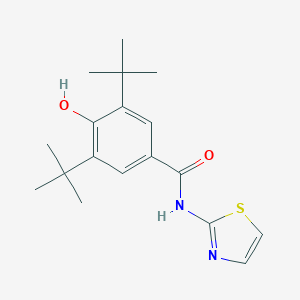
![2,6-ditert-butyl-4-[[2-(4,6-dibutylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280505.png)
![Tetrahydro-2-furanylmethyl 8-(aminocarbonyl)-4-{2-nitrophenyl}-2-methyl-1,4-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B280507.png)

